molecular formula C6H5BBrNO4 B1526621 2-Bromo-3-carboxypyridine-5-boronic acid CAS No. 1451393-49-9

2-Bromo-3-carboxypyridine-5-boronic acid

Cat. No.: B1526621
CAS No.: 1451393-49-9
M. Wt: 245.83 g/mol
InChI Key: KFCCLRYBPPHKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-carboxypyridine-5-boronic acid is a versatile organic compound characterized by the presence of a bromine atom, a carboxylic acid group, and a boronic acid group on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Boronic acids, including 2-bromo-3-carboxypyridine-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating an organic group to the metal catalyst .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis to form carbon-carbon bonds . The products of these reactions can be involved in various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

The properties of boronic acids can vary widely depending on their specific structures and the conditions under which they are used .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have a wide range of effects, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-carboxypyridine-5-boronic acid typically involves multiple steps, starting from pyridine derivatives. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-carboxypyridine-5-boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Bromo-3-carboxypyridine-5-boronic acid finds applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: Its unique properties make it useful in the development of advanced materials and catalysts.

Comparison with Similar Compounds

  • 2-Bromopyridine-3-carboxylic acid

  • 3-Bromopyridine-2-carboxylic acid

  • 2-Bromo-5-carboxypyridine

  • Various boronic acids

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-borono-2-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCCLRYBPPHKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257138
Record name 3-Pyridinecarboxylic acid, 5-borono-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-49-9
Record name 3-Pyridinecarboxylic acid, 5-borono-2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-carboxypyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-carboxypyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-carboxypyridine-5-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-carboxypyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-carboxypyridine-5-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-carboxypyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.